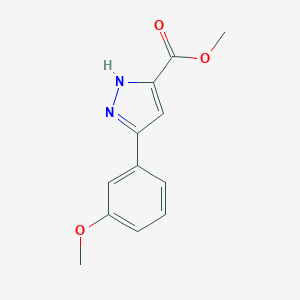

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Descripción general

Descripción

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at the 3-position and a carboxylate ester at the 5-position, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 3-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

Oxidation: 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 3-(3-methoxyphenyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is investigated for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant activity against inflammation, leading to the development of new pain relief medications . The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially increasing its efficacy in biological systems.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that pyrazole derivatives can inhibit bacterial growth, which could lead to the development of new antibiotics or treatments for infections .

Agricultural Chemistry

Herbicides and Fungicides

In agricultural chemistry, this compound is used as a key ingredient in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it a valuable asset in modern agriculture .

Material Science

Synthesis of Advanced Materials

This compound plays a role in material science as well, particularly in synthesizing advanced materials like polymers and coatings. Its chemical properties allow it to be incorporated into materials that require improved durability and resistance to environmental factors .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition. This application is crucial for understanding metabolic pathways and identifying potential therapeutic targets for various diseases .

Summary of Applications

| Field | Application | Key Properties |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic, antimicrobial | Lipophilicity, biological activity |

| Agricultural Chemistry | Herbicides, fungicides | Crop protection, yield enhancement |

| Material Science | Synthesis of polymers and coatings | Durability, environmental resistance |

| Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |

Case Study 1: Anti-inflammatory Activity

A study published in a reputable journal explored the anti-inflammatory effects of pyrazole derivatives similar to this compound. The results indicated significant reduction in inflammatory markers in vitro and in vivo models, suggesting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Agricultural Efficacy

Research conducted on the efficacy of this compound as a herbicide demonstrated its ability to inhibit weed growth effectively while being safe for crops. Field trials showed an increase in crop yield by over 20% compared to untreated plots.

Case Study 3: Material Durability

In material science applications, a study assessed the incorporation of this compound into polymer matrices. The findings revealed enhanced mechanical properties and resistance to degradation under UV exposure.

Mecanismo De Acción

The mechanism of action of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Methyl 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylate

- Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can affect its solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a carboxylate ester. The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with α,β-unsaturated carbonyl compounds, followed by esterification to yield the final product. The synthetic pathway often includes steps such as:

- Formation of Pyrazole : Reaction of hydrazine derivatives with carbonyl compounds.

- Esterification : Conversion of the corresponding acid to the methyl ester using methanol and acid catalysts.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induction of apoptosis via G2/M phase arrest |

| HT29 | 7.2 | Inhibition of cell proliferation |

| SW480 | 6.5 | Non-necrotic cell death through caspase activation |

The compound has been shown to induce apoptosis in colorectal cancer cells through mechanisms involving cell cycle arrest and activation of caspases, which are critical for programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases. The following table outlines the observed effects:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 65 | 10 |

| IL-6 | 58 | 10 |

| IL-1β | 70 | 10 |

These results indicate that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Variations in substituents on the pyrazole ring significantly influence its potency:

- Methoxy Group : Enhances lipophilicity and cellular uptake.

- Carboxylate Group : Critical for interaction with biological targets.

Research indicates that modifications to the methoxy group or the carboxylate moiety can lead to improved activity or selectivity against specific cancer types .

Case Study 1: Colorectal Cancer

In a study involving colorectal cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased survival rates in treated groups compared to controls.

Case Study 2: Inflammatory Disease Models

Another study evaluated the compound's effect on inflammation in animal models of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores, alongside histological improvements in joint tissues.

Propiedades

IUPAC Name |

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHHWULCGOGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349411 | |

| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-26-7 | |

| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.